3-Bromo-1-chloronaphthalene
Overview
Description
3-Bromo-1-chloronaphthalene: is an organic compound with the molecular formula C10H6BrCl and a molecular weight of 241.51 g/mol . It is a derivative of naphthalene, where the hydrogen atoms at positions 3 and 1 are substituted by bromine and chlorine, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-chloronaphthalene can be synthesized through several methods. One common method involves the bromination of 1-chloronaphthalene. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes. For example, starting with naphthalene, the compound undergoes chlorination followed by bromination. The reaction conditions are optimized to achieve high yield and purity. The use of solvents like tetrahydrofuran and reagents such as n-butyllithium and diisopropylamine are common in these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-1-chloronaphthalene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a useful building block for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-1-chloronaphthalene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine and chlorine atoms on the naphthalene ring make it susceptible to nucleophilic attack, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.
1-Chloronaphthalene: Lacks the bromine atom and is used in the synthesis of various organic compounds.
2-Bromonaphthalene: Another isomer with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 3-Bromo-1-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to its mono-substituted counterparts .
Properties
IUPAC Name |
3-bromo-1-chloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDAEVSXKYYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634687 | |
Record name | 3-Bromo-1-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325956-47-6 | |
Record name | 3-Bromo-1-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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